4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride
Overview
Description
4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various diseases and conditions.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride is not fully understood, but it is thought to act as a dopamine receptor antagonist. This means that it can block the effects of dopamine in the brain, which may be beneficial in certain disease states.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in laboratory studies. These include changes in dopamine and serotonin levels in the brain, as well as alterations in gene expression and protein synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride in laboratory experiments is its specificity for dopamine receptors, which allows for targeted manipulation of these systems. However, one limitation of using this compound is that its effects may be dependent on the specific experimental conditions used, and may not necessarily translate to in vivo systems.
Future Directions
There are many potential future directions for research on 4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride. These include further investigation of its potential use as an anti-cancer agent, as well as its effects on other neurotransmitter systems in the brain. Additionally, the development of more specific and potent this compound analogs may allow for more targeted manipulation of dopamine receptors in the future.
Scientific Research Applications
4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride has been used in a variety of scientific research applications, including the study of neurological disorders such as Parkinson's disease and schizophrenia. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for drug addiction.
properties
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.ClH/c1-22-17-7-3-2-6-16(17)20-9-11-21(12-10-20)19-14-15-5-4-8-18-13-15;/h2-8,13-14H,9-12H2,1H3;1H/b19-14-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAZECSCKHQGZ-YEBWQKSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CN=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CN=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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